![molecular formula C43H53N5O5S B15151866 3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid](/img/structure/B15151866.png)
3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a tetrazole group, and a benzoic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-{1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the nitro group can produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving tetrazole and naphthalene derivatives.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials and coatings.
Wirkmechanismus
The mechanism of action of 3-{1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The tetrazole group can act as a bioisostere for carboxylic acids, potentially interacting with enzymes and receptors in a similar manner. The naphthalene ring can participate in π-π stacking interactions, while the benzoic acid moiety can form hydrogen bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID
- **2-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID
Uniqueness
The uniqueness of 3-{1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C43H53N5O5S |
|---|---|
Molekulargewicht |
752.0 g/mol |
IUPAC-Name |
3-[[1-hydroxy-4-(1-phenyltetrazol-5-yl)sulfanylnaphthalene-2-carbonyl]amino]-4-octadecoxybenzoic acid |
InChI |
InChI=1S/C43H53N5O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-53-38-28-27-32(42(51)52)30-37(38)44-41(50)36-31-39(34-25-20-21-26-35(34)40(36)49)54-43-45-46-47-48(43)33-23-18-17-19-24-33/h17-21,23-28,30-31,49H,2-16,22,29H2,1H3,(H,44,50)(H,51,52) |
InChI-Schlüssel |
IEFFVILQTIBANA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)SC4=NN=NN4C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


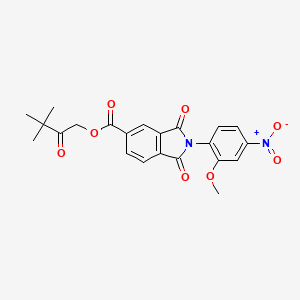
![N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B15151795.png)
![1-Ethyl-3-[4-(3-ethylbenzimidazol-3-ium-1-yl)butyl]benzimidazol-1-ium](/img/structure/B15151801.png)
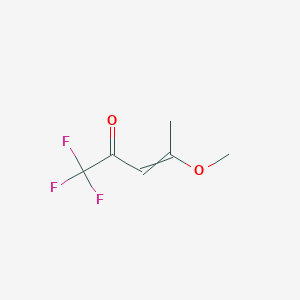
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B15151810.png)
![2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B15151815.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B15151820.png)
![N-cyclopentyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15151826.png)
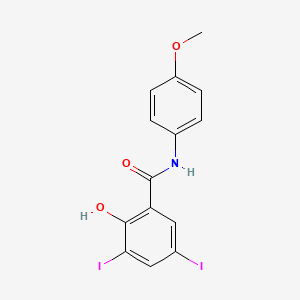
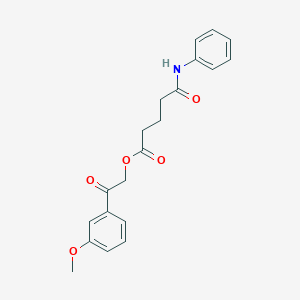
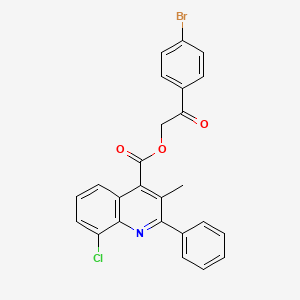
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15151846.png)
![Methyl 2-[(2-ethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15151856.png)
![3-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15151875.png)
